3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-4-5-14-7-10(8)15-13(18)9-2-3-11(16(19)20)12(17)6-9/h2-7,17H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKONBNIAXVQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution using reagents such as hydroxylamine.
Amidation: The final step involves the formation of the amide bond by reacting the hydroxylated nitrobenzene with 4-methylpyridin-3-amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halides, amines.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Nitro Positioning : A 4-nitro group (as in the target compound) is common in intermediates for neurokinin antagonists , whereas 3-nitro derivatives (e.g., ) are explored for antitumor applications .
- Substituent Effects : The 4-methylpyridin-3-yl group in the target compound may enhance solubility compared to halogenated aryl groups (e.g., bromophenyl in ). Pyridine derivatives often improve binding affinity in kinase inhibitors (e.g., imatinib analogs in ).
Pharmacological Activities
While direct bioactivity data for the target compound are sparse, analogues highlight structural determinants of activity:
- Neurokinin Antagonism : N-(3-Chlorophenethyl)-4-nitrobenzamide () is a precursor for SR 48,968, a potent neurokinin-2 antagonist . The nitro group here stabilizes the molecule during synthesis.
- Antitumor Potential: 4-Chloro-3-nitrobenzamide derivatives () exhibit cytotoxicity via interactions with DNA or enzyme targets, suggesting the nitro group’s electron-withdrawing properties may enhance reactivity .
- Kinase Inhibition : Pyridine-containing benzamides (e.g., ’s imatinib impurity) bind ATP pockets in kinases, implying the target’s methylpyridine group could confer similar targeting .
Physicochemical Properties
- Solubility : The hydroxyl and pyridine groups in the target compound likely improve aqueous solubility compared to halogenated derivatives (e.g., ’s logP ~3.5 predicted ).
- Melting Points : Nitrobenzamides typically exhibit high melting points (>200°C) due to strong intermolecular interactions (e.g., 247–251°C for ’s bromophenyl derivative ).
Biological Activity
3-Hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves standard organic synthesis techniques, typically starting from readily available precursors. Research indicates that modifications in the molecular structure significantly affect the biological activity of benzamide derivatives. For instance, the introduction of various substituents on the aromatic rings can enhance or diminish their efficacy against specific biological targets.
Table 1 summarizes key findings from SAR studies related to similar compounds:
| Compound | Substituent | Activity | EC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | 4-Methylpiperazin | Anti-HCV | 0.015 | >20 |
| Compound B | Isopropyl | Anti-HCV | 0.020 | >15 |
| Compound C | Ethyl | Anti-HCV | 0.050 | >10 |
Antiviral Activity
Research has demonstrated that derivatives of benzamide, including this compound, exhibit significant antiviral properties. In particular, studies have shown that these compounds can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The mechanism involves interference with viral replication processes and enhancement of host immune responses.
A study highlighted that certain benzamide derivatives significantly reduced intracellular HBV DNA levels, indicating potential therapeutic applications for hepatitis infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific proteins involved in cell cycle regulation.
Table 2 presents findings from anticancer studies:
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 | 25 | Akt inhibition |
| Study 2 | HeLa | 30 | PR inhibition |
| Study 3 | A431 | 20 | PLK4 inhibition |
Case Study: Antiviral Efficacy
In a controlled laboratory setting, a series of benzamide derivatives were tested for their anti-HCV activity. The compound exhibited an EC50 value comparable to established antiviral agents, demonstrating its potential as a lead compound for further development .
Case Study: Anticancer Properties
Another study focused on the effects of benzamide derivatives on breast cancer cell lines (MCF-7). The results indicated that the compound could significantly inhibit cell growth, with a calculated IC50 value suggesting effective cytotoxicity at micromolar concentrations . Molecular docking studies further elucidated its binding affinity to key proteins involved in cancer progression.
Q & A
Q. What are the standard synthetic routes for 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, and how can reaction efficiency be monitored?
Methodological Answer: The compound can be synthesized via the Schotten-Baumann reaction , a widely used method for amide bond formation between acyl chlorides and amines. For example:
- Reagents : 4-Nitrobenzoyl chloride derivatives and substituted pyridinylamines (e.g., 4-methylpyridin-3-amine) are reacted in dichloromethane with a base like triethylamine (1.5 mmol excess) .
- Monitoring : Thin-layer chromatography (TLC) with chloroform/diethyl ether/n-hexane (6:3:1) is used to track reaction progress (Rf ≈ 0.51) .
- Yield Optimization : High yields (e.g., 90%) are achieved by controlling stoichiometry and reaction time (30 minutes).
Q. How should researchers purify and characterize this compound?
Methodological Answer:
- Purification : Use short-column chromatography with neutral Al₂O₃ or silica gel, followed by recrystallization from ethanol or methanol .
- Characterization :
- NMR : Analyze ¹H/¹³C NMR spectra in DMSO-d₆. Key signals include aromatic protons (δ 8.33–8.40 ppm for nitrobenzoyl) and amide protons (δ 8.95 ppm, t, J = 5.6 Hz) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated: 305.0688, observed: 305.0683; ∆m = −1.31 ppm) .
- UV-Vis : Peaks at λmax = 239 nm (ε = 14,100) and 290 nm (ε = 11,700) indicate nitroaromatic absorption .
Advanced Research Questions
Q. How can mass spectrometry (MS) elucidate fragmentation pathways of this compound?
Methodological Answer: Under ESI-MS conditions, two primary fragmentation pathways are observed (Figure 2 ):
- Pathway 1 : Cleavage of the amide bond generates the (4-nitrobenzylidyne)oxonium cation (m/z 150) and a pyridinyl fragment.
- Pathway 2 : Sigma bond cleavage produces the 4-nitrobenzamidic cation (m/z 167) and 2-(4-methylpyridin-3-yl)ethan-1-ylium (m/z 139).
- Secondary Fragments :
Q. How can crystallographic data resolve structural ambiguities in nitrobenzamide derivatives?
Methodological Answer:
Q. How do solvent and base selection impact synthesis efficiency?
Methodological Answer:
Q. What strategies address contradictions in spectroscopic data interpretation?
Methodological Answer:
- NMR Ambiguities : Compare with structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ). Key differences in aromatic splitting patterns may arise from substituent electronic effects.
- MS Anomalies : Use tandem MS (MS/MS) to confirm fragmentation pathways. For example, m/z 103 can arise from either NH₃ or HCl loss, requiring collision-induced dissociation (CID) validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
